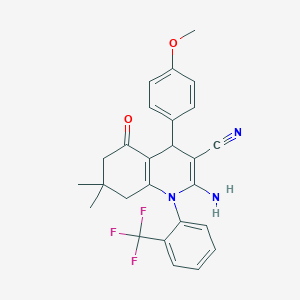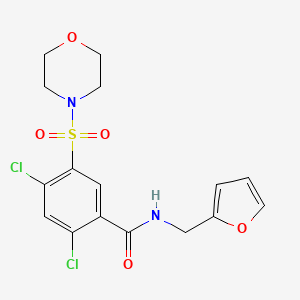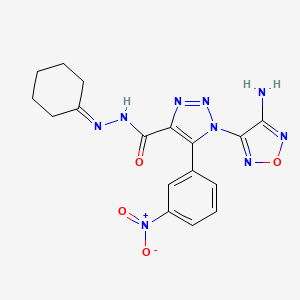
2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl morpholine-4-carbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl morpholine-4-carbodithioate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, a carbodithioate group, and a dibromo-hydroxyphenyl moiety, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl morpholine-4-carbodithioate typically involves multiple steps:
Bromination: The starting material, 2-hydroxyphenyl, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to introduce bromine atoms at the 3 and 5 positions.
Formation of the Morpholine Ring: The brominated compound is then reacted with morpholine under basic conditions to form the morpholine ring.
Carbodithioate Formation: The final step involves the introduction of the carbodithioate group. This is achieved by reacting the intermediate with carbon disulfide and a suitable alkylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: The bromine atoms can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Amines, thiols, solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thio derivatives.
科学的研究の応用
2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl morpholine-4-carbodithioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl morpholine-4-carbodithioate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins, affecting their function.
Pathways Involved: It can modulate oxidative stress pathways by scavenging reactive oxygen species, thereby exhibiting antioxidant properties.
類似化合物との比較
Similar Compounds
- 2-(3,5-Dichloro-2-hydroxyphenyl)-2-oxoethyl morpholine-4-carbodithioate
- 2-(3,5-Difluoro-2-hydroxyphenyl)-2-oxoethyl morpholine-4-carbodithioate
Uniqueness
2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl morpholine-4-carbodithioate is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atoms can enhance the compound’s ability to participate in halogen bonding, potentially leading to different biological and chemical properties.
特性
分子式 |
C13H13Br2NO3S2 |
|---|---|
分子量 |
455.2 g/mol |
IUPAC名 |
[2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C13H13Br2NO3S2/c14-8-5-9(12(18)10(15)6-8)11(17)7-21-13(20)16-1-3-19-4-2-16/h5-6,18H,1-4,7H2 |
InChIキー |
JVFWXNWQJFZJRD-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=S)SCC(=O)C2=C(C(=CC(=C2)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Azepane-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11535964.png)
![(3E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[2-(methoxyacetyl)hydrazinylidene]butanamide](/img/structure/B11535986.png)
![6-[(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11535991.png)

![Thiazolo[4,5-d]pyrimidine-5,7-diamine, 2-methylthio-](/img/structure/B11536002.png)
![(2E)-2-(acetylamino)-N-{1-[4-(2-bromoethyl)phenyl]ethyl}-3-phenylprop-2-enamide](/img/structure/B11536010.png)
![N-propyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B11536012.png)
![N-tert-Butyl-2-[N'-(2-iodobenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B11536019.png)
![(4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11536022.png)

![2-[(2,4,6-Trinitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11536031.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B11536032.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1H-benzimidazol-2-ylmethylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536042.png)
